molecular formula C19H16O3S2 B14527450 Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol CAS No. 62432-90-0

Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol

Cat. No.: B14527450
CAS No.: 62432-90-0
M. Wt: 356.5 g/mol
InChI Key: GTZMYHMOEBJDHC-UHFFFAOYSA-N
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Description

Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol is a complex organic compound that combines the structural features of acetic acid, benzodithiol, and naphthalenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where naphthalen-2-ol is reacted with a benzodithiol derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and activities of various biological targets .

Medicine

Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The benzodithiol moiety can form strong interactions with metal ions, while the naphthalen-2-ol part can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol is unique due to the presence of both benzodithiol and naphthalen-2-ol moieties.

Properties

CAS No.

62432-90-0

Molecular Formula

C19H16O3S2

Molecular Weight

356.5 g/mol

IUPAC Name

acetic acid;1-(1,3-benzodithiol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C17H12OS2.C2H4O2/c18-13-10-9-11-5-1-2-6-12(11)16(13)17-19-14-7-3-4-8-15(14)20-17;1-2(3)4/h1-10,17-18H;1H3,(H,3,4)

InChI Key

GTZMYHMOEBJDHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C=CC(=C2C3SC4=CC=CC=C4S3)O

Origin of Product

United States

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